3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione
CAS No.: 364617-51-6
Cat. No.: VC2796022
Molecular Formula: C16H9Cl2NO3
Molecular Weight: 334.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 364617-51-6 |
|---|---|
| Molecular Formula | C16H9Cl2NO3 |
| Molecular Weight | 334.1 g/mol |
| IUPAC Name | 3-[(3,4-dichlorophenyl)iminomethyl]-4-hydroxychromen-2-one |
| Standard InChI | InChI=1S/C16H9Cl2NO3/c17-12-6-5-9(7-13(12)18)19-8-11-15(20)10-3-1-2-4-14(10)22-16(11)21/h1-8,20H |
| Standard InChI Key | CYQDYNBCVLLFLO-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC(=C(C=C3)Cl)Cl)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC(=C(C=C3)Cl)Cl)O |
Introduction
Chemical Identity and Structural Properties
3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione is a synthetic organic compound characterized by a unique chromene structure. This compound features a benzopyran moiety, with a 3,4-dichloroaniline substituent at the 3-position connected through a methylene bridge to an imine functional group. The presence of the dichloroaniline moiety significantly contributes to its potential biological activity and reactivity in various chemical reactions.
The detailed chemical identity and properties of this compound are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 364617-51-6 |
| Molecular Formula | C16H9Cl2NO3 |
| Molecular Weight | 334.1 g/mol |
| IUPAC Name | 3-[(3,4-dichlorophenyl)iminomethyl]-4-hydroxychromen-2-one |
| Standard InChI | InChI=1S/C16H9Cl2NO3/c17-12-6-5-9(7-13(12)18)19-8-11-15(20)10-3-1-2-4-14(10)22-16(11)21/h1-8,20H |
| Standard InChIKey | CYQDYNBCVLLFLO-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC(=C(C=C3)Cl)Cl)O |
| PubChem Compound ID | 135420859 |
The chemical structure exhibits several important features that contribute to its chemical behavior and potential applications. The chromene core (2H-chromene-2,4-dione) provides a rigid scaffold, while the 3,4-dichloroaniline substituent introduces halogenation that can enhance biological activity and modify the electronic properties of the molecule. The (Z) configuration at the imine bond indicates the specific stereochemistry, which may be crucial for its biological interactions .
Structural Classification and Relationship to Schiff Bases
3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione belongs to the broader class of Schiff bases, which are characterized by the presence of an imine or azomethine (–C=N–) functional group. Schiff bases are condensation products of primary amines with carbonyl compounds and represent a versatile class of compounds with significant importance in organic chemistry .
The structural classification of this compound can be broken down as follows:
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The base structure is a 2H-chromene-2,4-dione (also known as coumarin-3,4-dione or chromone-2-carboxylic acid lactone)
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At the 3-position, there is a methylidene group connecting to the nitrogen of 3,4-dichloroaniline
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The configuration at the C=N bond is specified as (Z), indicating that the higher priority groups are on the same side of the double bond
This structural arrangement classifies it as a specific type of Schiff base with a coumarin core, a combination that is particularly interesting due to the biological activities associated with both structural elements. The coumarin (2H-chromene-2,4-dione) framework is known for its diverse biological properties, while the Schiff base functionality adds further potential for biological interactions .
Structural Characterization
The structural characterization of 3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione can be achieved through various analytical techniques, as is common for related compounds:
Spectroscopic Analysis
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NMR Spectroscopy: 1H and 13C NMR would show characteristic signals for the aromatic protons of both the chromene and dichloroaniline moieties, as well as the distinctive signal for the methine proton of the C=N bond
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IR Spectroscopy: Expected to show characteristic bands for:
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C=O stretching (approximately 1700-1750 cm-1)
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C=N stretching (approximately 1600-1650 cm-1)
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C-O stretching of the lactone (approximately 1100-1300 cm-1)
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C-Cl stretching (approximately 700-800 cm-1)
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Mass Spectrometry: Would confirm the molecular weight of 334.1 g/mol and provide fragmentation patterns characteristic of the chromene and dichloroaniline structural units .
Crystallographic Analysis
X-ray crystallography would provide definitive evidence of the (Z) configuration at the imine bond and reveal the precise three-dimensional arrangement of the molecule, including any potential intramolecular interactions that might stabilize this configuration.
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds provides insight into the unique properties and potential applications of 3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione.
Comparison with Base Chromene Structure
The parent structure, 2H-chromene-2,4(3H)-dione (CAS: 4655031), lacks the dichloroaniline substituent and shows different physicochemical properties. The addition of the dichloroaniline moiety in 3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione significantly modifies its biological activity profile and chemical reactivity .
Comparison with Pyran Analogs
The related compound 3-((3,4-dichloroanilino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione differs by having a pyran ring instead of a chromene structure. This subtle structural difference likely leads to altered biological activity profiles and physicochemical properties. The absence of the benzene ring in the pyran analog would reduce lipophilicity and potentially modify target binding characteristics .
Comparison with Other Schiff Bases
Research Challenges and Future Directions
Current research on 3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione appears limited, suggesting several opportunities for future investigation.
Synthesis Optimization
Development of efficient, high-yield synthetic routes specifically tailored for this compound would benefit future research. This might include:
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Exploring greener synthesis methods with reduced environmental impact
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Developing stereoselective approaches to ensure consistent (Z) configuration
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Investigating catalytic methods to improve reaction efficiency and yield
Biological Activity Screening
Comprehensive screening for biological activities would provide valuable insights into potential applications:
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Antimicrobial testing against a range of pathogens including resistant strains
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Anticancer activity evaluation against diverse cancer cell lines
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Investigation of potential anti-inflammatory and antioxidant properties
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Enzyme inhibition studies to identify specific molecular targets
Structure-Activity Relationship Studies
Systematic modification of the core structure could generate a library of derivatives for structure-activity relationship studies:
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Variations in the halogen substitution pattern on the aniline ring
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Modifications to the chromene core
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Alteration of the linking group between the chromene and aniline moieties
Such studies would provide valuable insights into the structural requirements for optimal biological activity and could lead to the development of more potent derivatives .
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